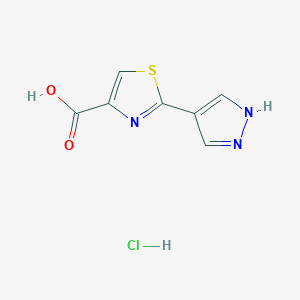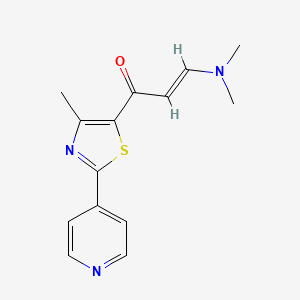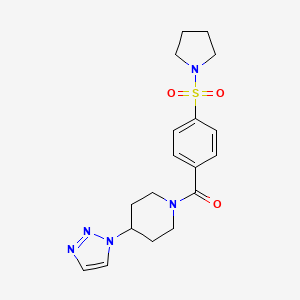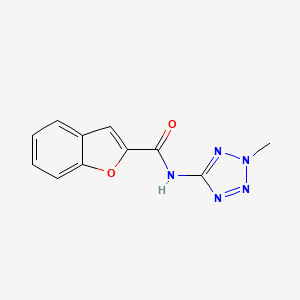![molecular formula C13H11N3O3S B2987038 N-([2,3'-bifuran]-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034441-66-0](/img/structure/B2987038.png)
N-([2,3'-bifuran]-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-([2,3’-bifuran]-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” is a complex organic molecule that likely contains a bifuran ring and a thiadiazole ring . Bifuran motifs are found in various chemical compounds and have been studied for their potential applications .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds involving bifuran motifs have been synthesized using nickel-bipyridine electro-catalyzed homocouplings .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of bifuran and thiadiazole rings . Detailed structural analysis would require advanced techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific molecular structure .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Compounds similar to N-([2,3'-bifuran]-5-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, particularly those in the 1,2,4-thiadiazole class, have been explored for their synthesis methods and chemical properties. For instance, 3,5-disubstituted 1,2,4-thiadiazoles have been prepared through the reaction of thioamides with various electrophilic reagents, demonstrating the versatility of thiadiazoles in synthetic chemistry (Takikawa et al., 1985).
Anticancer Activities
Several derivatives of 1,3,4-thiadiazole, akin to the compound , have been synthesized and evaluated for their anticancer properties. For example, certain Schiff's bases containing a thiadiazole scaffold showed promising anticancer activity against various human cancer cell lines (Tiwari et al., 2017). Another study synthesized and evaluated thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety as potent anticancer agents (Gomha et al., 2017).
Fungicidal Activity
Compounds in the 1,3,4-thiadiazole class have also been investigated for their fungicidal properties. For instance, novel N-(1,3,4-thiadiazolyl) thiazolyl carboxamides were synthesized and demonstrated moderate activity against tested fungi (Tang Zi-lon, 2015).
Pharmacological Properties
The pharmacological properties of thiadiazole derivatives have been a subject of interest. For example, novel pyrazole derivatives, including pyrazolo[3,4-d][1,3]thiazine-4-one and pyrazolo[3,4-d][1,3]thiazine-4-thione derivatives, were synthesized and evaluated as inhibitors of photosynthetic electron transport, indicating potential agricultural applications (Vicentini et al., 2005).
Antibacterial and Antifungal Activities
A series of novel thiochroman-4-one derivatives incorporating carboxamide and 1,3,4-thiadiazole thioether moieties were synthesized and demonstrated effective antibacterial and antifungal activities (Yu et al., 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-8-12(20-16-15-8)13(17)14-6-10-2-3-11(19-10)9-4-5-18-7-9/h2-5,7H,6H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYVFNUDTJRFGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-hydroxy-3-(thiophen-3-yl)propyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2986958.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylthio)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2986959.png)
![1-(4-Chlorophenyl)-1-(4-methylphenyl)sulfonyl-3-[(3-nitrophenyl)carbamoyl]urea](/img/structure/B2986961.png)
![7-(3,5-Dimethyl-1,2-oxazol-4-yl)-6-[(4-methoxyphenyl)methoxy]-N-(pyridin-2-ylmethyl)quinolin-4-amine](/img/structure/B2986962.png)




![2-[6-amino-1-(4-chlorophenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2986970.png)
![(E)-4-[Hex-5-ynyl(methyl)amino]but-2-enamide](/img/structure/B2986971.png)
![1-[Bromo(difluoro)methyl]sulfonyl-4-fluorobenzene](/img/structure/B2986972.png)


